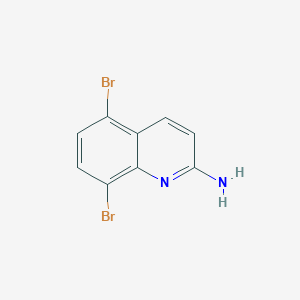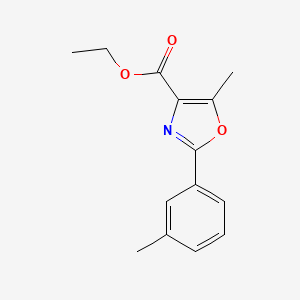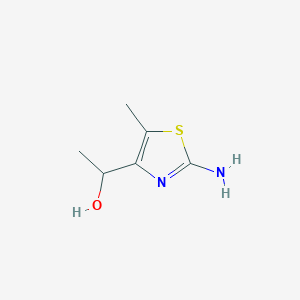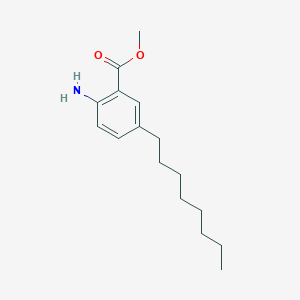![molecular formula C7H5IN2O B13679085 3-Iodofuro[3,2-c]pyridin-4-amine](/img/structure/B13679085.png)
3-Iodofuro[3,2-c]pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodofuro[3,2-c]pyridin-4-amine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring, with an iodine atom attached to the furan ring and an amine group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodofuro[3,2-c]pyridin-4-amine typically involves the iodination of a furo[3,2-c]pyridine precursor. One common method is the electrophilic iodination using iodine or an iodine-containing reagent in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodofuro[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl or heterobiaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Iodofuro[3,2-c]pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Mecanismo De Acción
The mechanism of action of 3-Iodofuro[3,2-c]pyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodo-3-pyridinamine: Similar structure but lacks the fused furan ring.
2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine: Contains additional chlorine atoms and a different ring fusion pattern.
N-(pyridin-4-yl)pyridin-4-amine: Lacks the furan ring and iodine atom.
Uniqueness
3-Iodofuro[3,2-c]pyridin-4-amine is unique due to its specific fused ring system and the presence of both an iodine atom and an amine group
Propiedades
Fórmula molecular |
C7H5IN2O |
|---|---|
Peso molecular |
260.03 g/mol |
Nombre IUPAC |
3-iodofuro[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C7H5IN2O/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3H,(H2,9,10) |
Clave InChI |
HSWAWQPOEJPEGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C2=C1OC=C2I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(R)-1-Cbz-ethyl (S)-2-[Boc(methyl)amino]-4-methylpentanoate](/img/structure/B13679034.png)
![2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13679035.png)
![Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13679036.png)
![7-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679037.png)

![3-Amino-N-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]-6-quinazolinyl]propanamide](/img/structure/B13679050.png)

![4'-Bromo-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13679057.png)



